molecular formula C25H25N3OS2 B12170208 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-hexyl-2-thioxothiazolidin-4-one CAS No. 307953-10-2

5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-hexyl-2-thioxothiazolidin-4-one

Cat. No.: B12170208
CAS No.: 307953-10-2
M. Wt: 447.6 g/mol
InChI Key: GDWVFUBUKLCCAI-XLNRJJMWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-hexyl-2-thioxothiazolidin-4-one typically involves the condensation of 1,3-diphenyl-4-formylpyrazole with 3-hexyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-hexyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-hexyl-2-thioxothiazolidin-4-one involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. Molecular modeling studies have shown that it can bind to specific proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-hexyl-2-thioxothiazolidin-4-one stands out due to its unique combination of a pyrazole ring, a thiazolidinone ring, and a thioxo group. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities. Its potential cytotoxic activity against cancer cells further highlights its significance in medicinal chemistry .

Properties

CAS No.

307953-10-2

Molecular Formula

C25H25N3OS2

Molecular Weight

447.6 g/mol

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3OS2/c1-2-3-4-11-16-27-24(29)22(31-25(27)30)17-20-18-28(21-14-9-6-10-15-21)26-23(20)19-12-7-5-8-13-19/h5-10,12-15,17-18H,2-4,11,16H2,1H3/b22-17-

InChI Key

GDWVFUBUKLCCAI-XLNRJJMWSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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